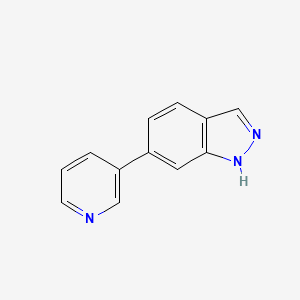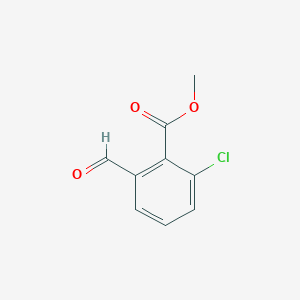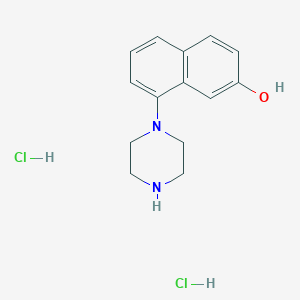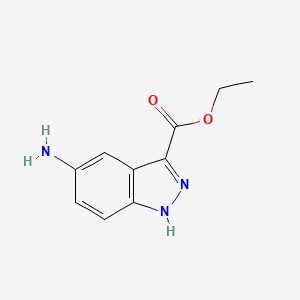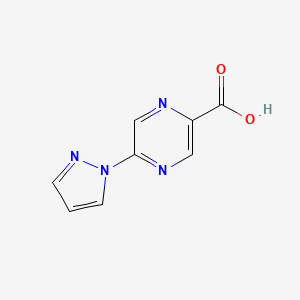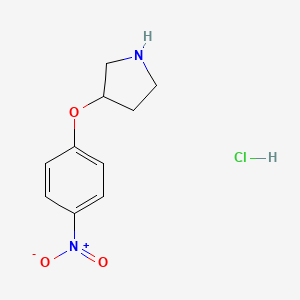
3-(4-Nitrophenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a nitrophenol group via an ether linkage . The molecular weight of the compound is 244.68 .Physical And Chemical Properties Analysis
3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a yellow to brown solid . It has a molecular weight of 244.68 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, the five-membered ring present in 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, is a versatile scaffold in medicinal chemistry. Its saturated structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to stereochemistry, and enhances three-dimensional coverage through a phenomenon called "pseudorotation". This compound is part of various bioactive molecules with target selectivity, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The review delves into the influence of steric factors on biological activity, structure–activity relationships (SAR), and the synthesis of these compounds. The distinct stereochemistry and spatial orientation of substituents in the pyrrolidine ring significantly influence the biological profile of drug candidates, highlighting the importance of this scaffold in drug discovery (Li Petri et al., 2021).
Nitrated Phenols in the Atmosphere
Nitrated phenols, including compounds similar to the nitrophenoxy part of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, are prevalent in the atmosphere, existing in both gas and condensed phases. Their sources include direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, which shares structural similarities with the nitrophenoxy component, occurs in both gas and liquid phases. This review summarizes analytical techniques and the environmental behavior of nitrated phenols, noting the need for further research to fill gaps in the experimental evidence and enhance understanding of their environmental impact (Harrison et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-nitrophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTLAWJEKPIRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696001 | |
| Record name | 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1187930-80-8 | |
| Record name | 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



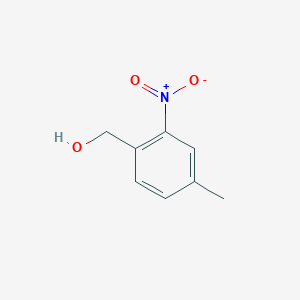
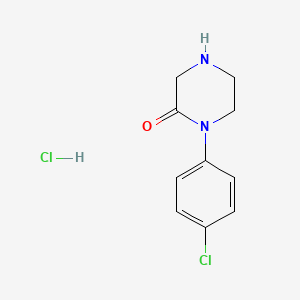
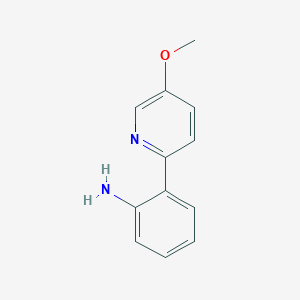
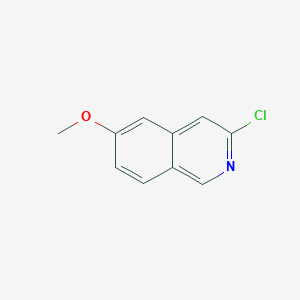
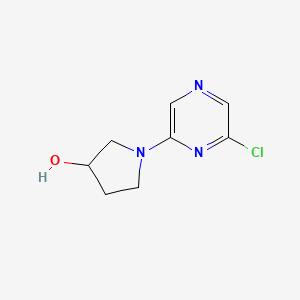
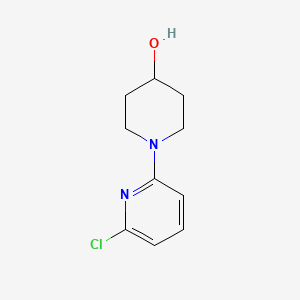
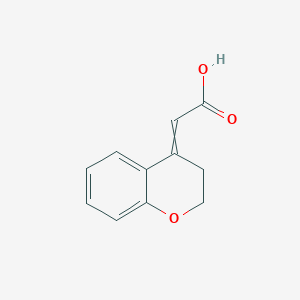
![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)
